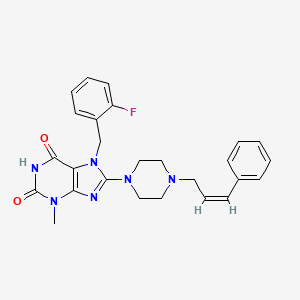

![molecular formula C16H23ClN2O B2398771 (1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2109277-90-7](/img/structure/B2398771.png)

(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is classified as a CB1/CB2 receptor agonist, which means that it can bind to and activate these receptors in the body.

Applications De Recherche Scientifique

- Efficient Synthesis : Researchers have developed an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene using a catalytic intramolecular cyclopropanation. This process yields the key homochiral bicyclic compound, which is then oxidized to the desired ketone. The method has been successfully demonstrated on a multi-kilogram scale .

- Novel 2D Isomorphic Lanthanide Complexes : The compound has been utilized to synthesize novel isostructural two-dimensional lanthanide complexes. These complexes exhibit a 2D layered structure and display good thermal stability. Notably, complexes containing europium (Eu) and terbium (Tb) ions exhibit strong characteristic red and green luminescence, respectively. Complex 3, in particular, serves as a multifunctional visual fluorescent probe in aqueous solution, with excellent sensitivity to acetone, Fe3+, and CrO2− .

- FGFR Inhibition : Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in various tumors. The compound has been investigated for its potent activities against FGFR1, FGFR2, and FGFR3. Such inhibition represents a promising strategy for cancer therapy .

- Btk Inhibitors : The compound has been disclosed as an inhibitor of Bruton’s tyrosine kinase (Btk). Btk plays a crucial role in immune responses and B-cell signaling. These inhibitors may find applications in treating diseases associated with excessive Btk activity, including oncological conditions .

Synthetic Chemistry and Organic Synthesis

Lanthanide Complexes and Fluorescence Properties

Biomedical Applications

Btk (Bruton’s Tyrosine Kinase) Modulation

Propriétés

IUPAC Name |

8-cyclobutyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O.ClH/c1-3-12(4-1)18-13-6-7-14(18)10-16(9-13)19-15-5-2-8-17-11-15;/h2,5,8,11-14,16H,1,3-4,6-7,9-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDKBRSIKXDOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C3CCC2CC(C3)OC4=CN=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-methoxyphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2398692.png)

![2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398699.png)

![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2398703.png)

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2398710.png)

![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2398711.png)